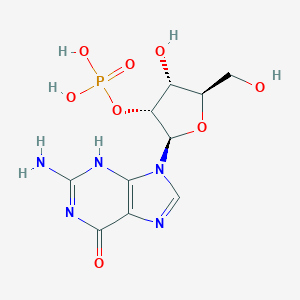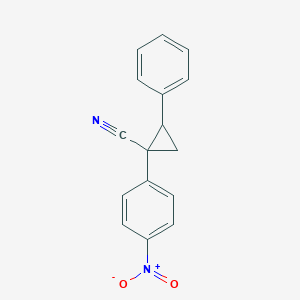
Cyclopropanecarbonitrile, 1-(p-nitrophenyl)-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarbonitrile, 1-(p-nitrophenyl)-2-phenyl- is a chemical compound that has gained significant interest in scientific research due to its unique properties. It is commonly known as NPPC and is a colorless liquid that is soluble in organic solvents. NPPC is widely used in the synthesis of various organic compounds and has shown promising results in scientific research applications.
Wirkmechanismus
The mechanism of action of NPPC is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. NPPC has also been shown to inhibit the activity of topoisomerase I and II enzymes, which are involved in DNA replication and transcription.
Biochemische Und Physiologische Effekte
NPPC has been shown to exhibit cytotoxic effects on various cancer cell lines. It has also been shown to induce cell cycle arrest and inhibit the migration of cancer cells. NPPC has also been shown to exhibit anti-inflammatory properties and has been used in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using NPPC in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one of the limitations of using NPPC is its toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the use of NPPC in scientific research. One potential application is in the synthesis of novel anticancer agents. NPPC can also be used as a building block in the synthesis of various biologically active compounds. Further studies are needed to fully understand the mechanism of action of NPPC and its potential applications in scientific research.
Conclusion:
In conclusion, NPPC is a chemical compound that has gained significant interest in scientific research due to its unique properties. It is widely used in the synthesis of various organic compounds and has shown promising results in scientific research applications. NPPC has potential applications in the development of novel anticancer agents and other biologically active compounds. Further studies are needed to fully understand the mechanism of action of NPPC and its potential applications in scientific research.
Synthesemethoden
The synthesis of NPPC involves the reaction between cyclopropanecarbonitrile and p-nitrobenzyl chloride in the presence of a base. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure NPPC.
Wissenschaftliche Forschungsanwendungen
NPPC has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antitumor properties and has been used in the synthesis of various anticancer agents. NPPC has also been used as a precursor in the synthesis of various biologically active compounds such as 2-phenyl-3,4-dihydroisoquinolin-1(2H)-ones.
Eigenschaften
CAS-Nummer |
10432-22-1 |
|---|---|
Produktname |
Cyclopropanecarbonitrile, 1-(p-nitrophenyl)-2-phenyl- |
Molekularformel |
C16H12N2O2 |
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
1-(4-nitrophenyl)-2-phenylcyclopropane-1-carbonitrile |
InChI |
InChI=1S/C16H12N2O2/c17-11-16(10-15(16)12-4-2-1-3-5-12)13-6-8-14(9-7-13)18(19)20/h1-9,15H,10H2 |
InChI-Schlüssel |
AVYTZYMHDAMJRD-UHFFFAOYSA-N |
SMILES |
C1C(C1(C#N)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Kanonische SMILES |
C1C(C1(C#N)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



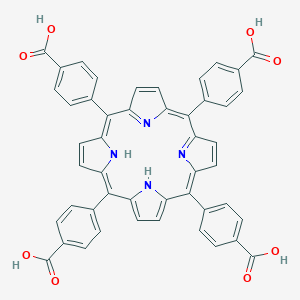
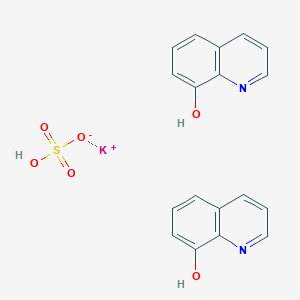

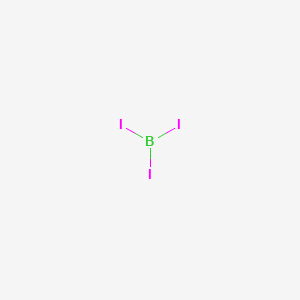
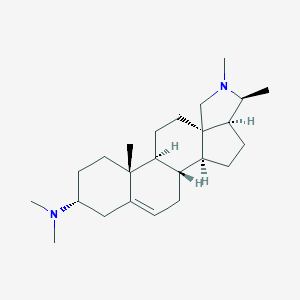
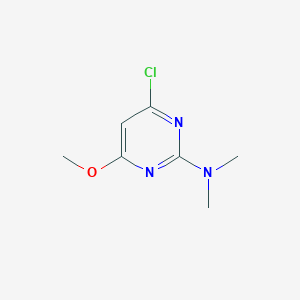
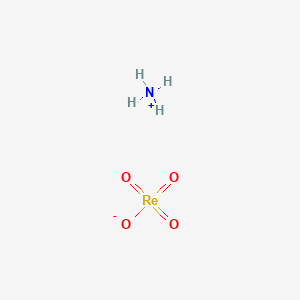
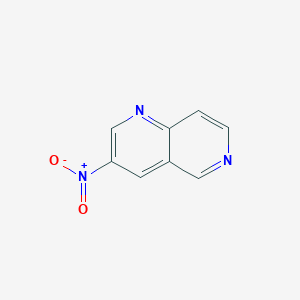
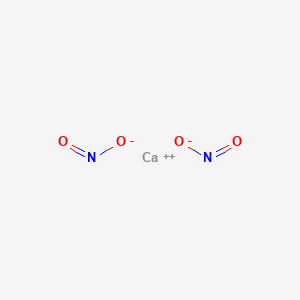
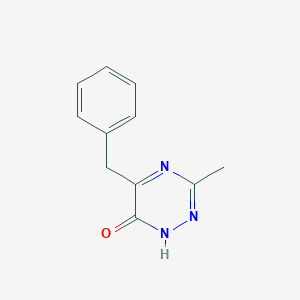
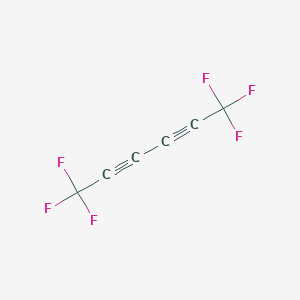
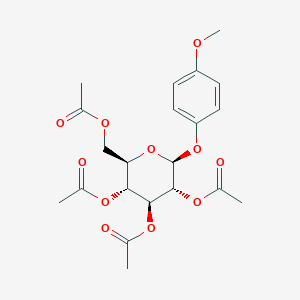
![2-[2-(1H-imidazol-2-yl)ethyl]-1H-imidazole](/img/structure/B77620.png)
